1-[(2,4-difluorophenyl)methyl]-4-(2-ethoxyphenyl)piperazine
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Overview
Description
1-[(2,4-difluorophenyl)methyl]-4-(2-ethoxyphenyl)piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives It is characterized by the presence of a difluorophenyl group and an ethoxyphenyl group attached to a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2,4-difluorophenyl)methyl]-4-(2-ethoxyphenyl)piperazine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2,4-difluorobenzyl chloride and 2-ethoxyaniline.
Formation of Intermediate: The 2,4-difluorobenzyl chloride is reacted with piperazine to form 1-(2,4-difluorophenyl)methylpiperazine.
Final Product Formation: The intermediate is then reacted with 2-ethoxyaniline under suitable conditions to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
1-[(2,4-difluorophenyl)methyl]-4-(2-ethoxyphenyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amines.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines.
Scientific Research Applications
1-[(2,4-difluorophenyl)methyl]-4-(2-ethoxyphenyl)piperazine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Materials Science: The compound is explored for its use in the synthesis of advanced materials with specific electronic or optical properties.
Biological Research: It is used as a tool compound to study the interactions of piperazine derivatives with biological targets.
Mechanism of Action
The mechanism of action of 1-[(2,4-difluorophenyl)methyl]-4-(2-ethoxyphenyl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(2,4-Difluorophenyl)piperazine
- 1-(4-Trifluoromethylphenyl)piperazine
- 1-(4-Methoxybenzyl)piperazine
Uniqueness
1-[(2,4-difluorophenyl)methyl]-4-(2-ethoxyphenyl)piperazine is unique due to the presence of both difluorophenyl and ethoxyphenyl groups, which confer distinct chemical and biological properties. This combination of functional groups can result in unique interactions with molecular targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
1-[(2,4-difluorophenyl)methyl]-4-(2-ethoxyphenyl)piperazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22F2N2O/c1-2-24-19-6-4-3-5-18(19)23-11-9-22(10-12-23)14-15-7-8-16(20)13-17(15)21/h3-8,13H,2,9-12,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQVLSEHXUJPEAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2CCN(CC2)CC3=C(C=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22F2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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